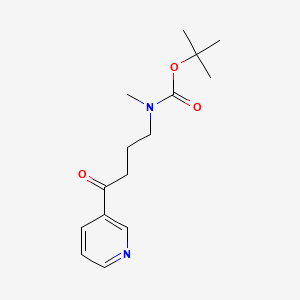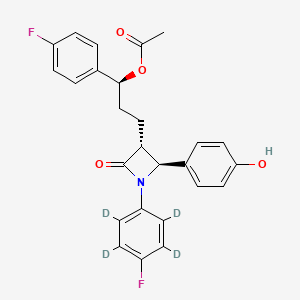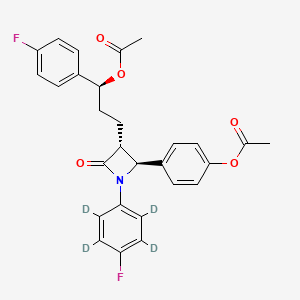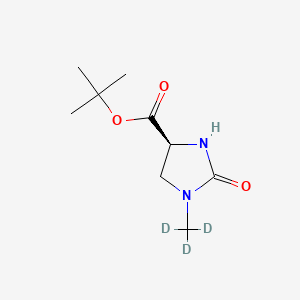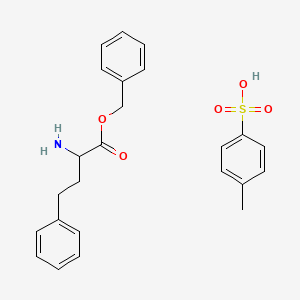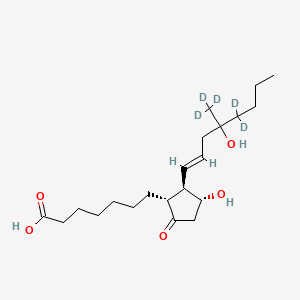
Ácido Misoprostol D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Misoprostol Acid D5 is a deuterated form of Misoprostol Acid, which is a synthetic analogue of prostaglandin E1. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Misoprostol Acid D5 is primarily used as an internal standard for the quantification of Misoprostol Acid in various analytical applications, such as mass spectrometry .
Aplicaciones Científicas De Investigación
Misoprostol Acid D5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Misoprostol Acid.
Biology: Studied for its effects on various biological processes, such as inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications, including the prevention of gastric ulcers and the induction of labor.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mecanismo De Acción
Target of Action
Misoprostol Acid D5, like its parent compound Misoprostol, is a synthetic prostaglandin E1 (PGE1) analogue . It primarily targets the prostaglandin E1 receptors on parietal cells in the stomach and the uterus . In the stomach, these receptors play a crucial role in reducing gastric acid secretion . In the uterus and cervix, they are involved in increasing the strength and frequency of contractions and decreasing cervical tone .
Mode of Action
Misoprostol Acid D5 interacts with its targets by stimulating the prostaglandin E1 receptors. In the stomach, this stimulation leads to a reduction in gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased, along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells . In the uterus and cervix, the stimulation of these receptors can increase the strength and frequency of contractions and decrease cervical tone .
Biochemical Pathways
Misoprostol Acid D5 affects several biochemical pathways. It has been shown to inhibit the formation of gastric lesions in rats, inhibit superoxide generation in human neutrophils, and relax fetal rabbit ductus arteriosus . These effects are mediated by EP2, EP3, and EP4 receptors .
Pharmacokinetics
Misoprostol Acid D5, like Misoprostol, is extensively absorbed and undergoes rapid de-esterification to the active free acid in the gastrointestinal tract after oral administration . The peak concentration is achieved about 30 minutes after sublingual and oral administration . Following vaginal administration, it takes 75 minutes . The bioavailability of Misoprostol is affected by the liver’s first-pass effect, which reduces the bioavailability of the drug when administered orally .
Result of Action
The primary result of Misoprostol Acid D5’s action is the prevention and treatment of NSAID-induced gastric ulcers . It is also used to manage miscarriages, prevent postpartum hemorrhage, and for first-trimester abortions . In rare cases, uterine rupture may occur .
Action Environment
The action, efficacy, and stability of Misoprostol Acid D5 can be influenced by various environmental factors. For instance, the route of administration can significantly impact the drug’s efficacy and duration of action . Vaginal and sublingual routes result in greater efficacy and extended duration of action because these routes of administration allow the drug to bypass the liver’s first-pass effect .
Análisis Bioquímico
Biochemical Properties
Misoprostol Acid D5, like Misoprostol, interacts with prostaglandin receptors in the stomach and uterus . The stimulation of these receptors reduces gastric acid secretion, while in the uterus and cervix, it can increase the strength and frequency of contractions . Misoprostol Acid D5 is expected to have similar interactions due to its structural similarity to Misoprostol Acid .
Cellular Effects
Misoprostol Acid D5, through its parent compound Misoprostol, has been shown to have various effects on cells. In the stomach, it reduces gastric acid secretion . In the uterus and cervix, Misoprostol can increase the strength and frequency of contractions . It’s also used for non-steroidal anti-inflammatory drug-induced (NSAID) gastric ulcers .
Molecular Mechanism
Misoprostol, and by extension Misoprostol Acid D5, is a synthetic analogue of prostaglandin E1 (PGE1). It binds to myometrial cells causing strong myometrial contractions leading to expulsion of tissue . This agent also causes cervical ripening with softening and dilation of the cervix .
Temporal Effects in Laboratory Settings
Misoprostol Acid D5, like Misoprostol, is rapidly absorbed and eliminated . After oral administration, the peak plasma concentration is achieved in about 30 minutes . The drug undergoes extensive and rapid first-pass metabolism (de-esterification) to form Misoprostol Acid .
Dosage Effects in Animal Models
In horses, a single dose of Misoprostol (5 μg/kg) administered orally or rectally showed that Misoprostol was rapidly absorbed and eliminated regardless of the route of administration . Systemic exposure varied with the route of administration .
Metabolic Pathways
Misoprostol is rapidly and almost completely absorbed from the gastrointestinal tract. The drug undergoes extensive and rapid first-pass metabolism (de-esterification) to form Misoprostol Acid . Following a single dose of 400 μg oral Misoprostol, the plasma Misoprostol level increases rapidly and peaks at about 30 minutes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Misoprostol Acid D5 involves the incorporation of deuterium atoms into the Misoprostol Acid molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Misoprostol Acid D5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is essential for monitoring the production process and verifying the final product .
Análisis De Reacciones Químicas
Types of Reactions
Misoprostol Acid D5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Misoprostol Acid D5 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Misoprostol: The non-deuterated form of Misoprostol Acid D5, used for similar therapeutic applications.
Carboprost: Another synthetic prostaglandin analogue used for the induction of labor and the treatment of postpartum hemorrhage.
Dinoprostone: A naturally occurring prostaglandin E2 used for cervical ripening and labor induction.
Uniqueness
Misoprostol Acid D5 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The incorporation of deuterium atoms enhances the stability and accuracy of analytical measurements, making it a valuable tool in various scientific research fields .
Propiedades
IUPAC Name |
7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1/i2D3,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGPXZGIIOYDL-CTASGXJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(C([2H])([2H])CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Misoprostol Acid D5 used in the analysis of Misoprostol Acid in human plasma?
A1: Misoprostol Acid D5 serves as an internal standard (IS) in the LC-MS/MS method described in the research. [, ] Internal standards are crucial in analytical chemistry, particularly for quantitative analysis in complex matrices like plasma. Using a stable isotope-labeled analog like Misoprostol Acid D5 offers several advantages:
Q2: What is the reported sensitivity of the developed LC-MS/MS method for Misoprostol Acid quantification?
A2: The research highlights the high sensitivity of the developed method, achieving a lower limit of quantification (LLOQ) of 10 pg/mL for Misoprostol Acid in human plasma. [, ] This means the method can accurately and reliably quantify Misoprostol Acid at very low concentrations, which is essential for pharmacokinetic studies where drug concentrations can be low.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
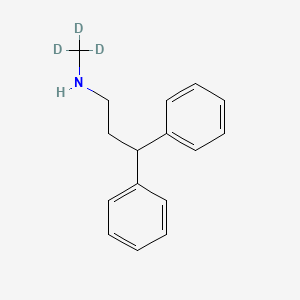
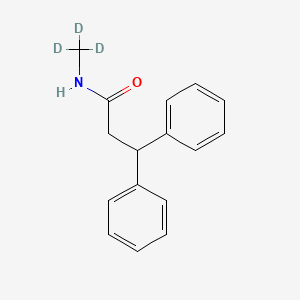

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)
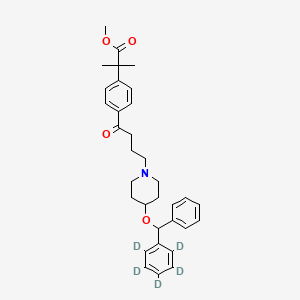

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
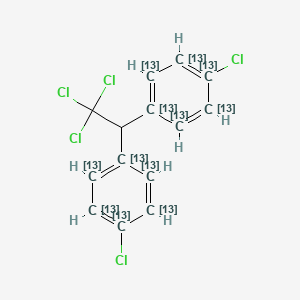
![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)
